molecular formula C7H13NO3 B12892848 (r)-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one

(r)-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one

Cat. No.: B12892848
M. Wt: 159.18 g/mol
InChI Key: RXRVCSDDGFQDOJ-ZCFIWIBFSA-N
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Description

®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a hydroxymethyl group and an isopropyl group attached to the oxazolidinone ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with reagents that introduce the hydroxymethyl and isopropyl groups. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry at the 5-position. The reaction conditions often include the use of bases, solvents like dichloromethane or tetrahydrofuran, and temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of ®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Catalysts and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of reduced oxazolidinone derivatives.

    Substitution: Formation of various substituted oxazolidinones.

Scientific Research Applications

®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its antibiotic properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibiotic properties, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This binding prevents the formation of functional proteins, leading to bacterial cell death. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A more potent derivative of linezolid with enhanced activity against resistant bacterial strains.

    Cycloserine: An antibiotic with a different structure but similar applications in treating bacterial infections.

Uniqueness

®-5-(Hydroxymethyl)-3-isopropyloxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which may impart distinct chemical and biological properties compared to other oxazolidinones. Its hydroxymethyl group can participate in additional chemical reactions, providing versatility in synthetic applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(5R)-5-(hydroxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO3/c1-5(2)8-3-6(4-9)11-7(8)10/h5-6,9H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

RXRVCSDDGFQDOJ-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)N1C[C@@H](OC1=O)CO

Canonical SMILES

CC(C)N1CC(OC1=O)CO

Origin of Product

United States

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